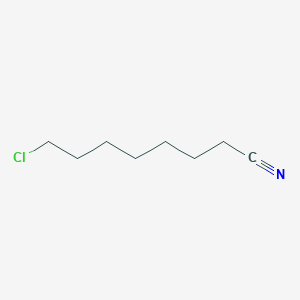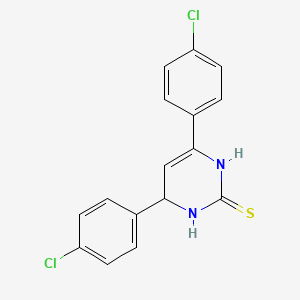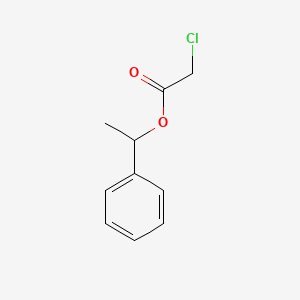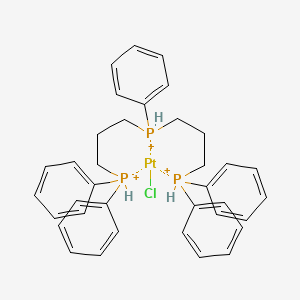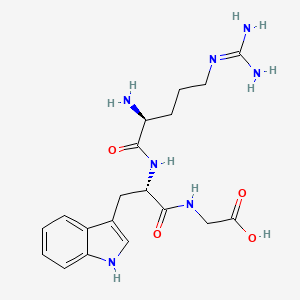![molecular formula C15H13Cl B14472442 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene CAS No. 69416-93-9](/img/structure/B14472442.png)
1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chlorine atom and a vinyl group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 4-methylstyrene is reacted with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products:
Nitration: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]-2-nitrobenzene.
Halogenation: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]-2-chlorobenzene.
Oxidation: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzaldehyde.
Scientific Research Applications
1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene exerts its effects depends on its chemical structure and the specific reactions it undergoes. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The vinyl group and chlorine atom can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
1-Chloro-4-methylbenzene (p-Chlorotoluene): Similar structure but lacks the vinyl group.
4-Chlorostyrene: Similar structure but lacks the methyl group on the phenyl ring.
1-Chloro-4-ethynylbenzene: Similar structure but contains an ethynyl group instead of a vinyl group.
Uniqueness: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene is unique due to the presence of both a chlorine atom and a vinyl group attached to a 4-methylphenyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
69416-93-9 |
|---|---|
Molecular Formula |
C15H13Cl |
Molecular Weight |
228.71 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13Cl/c1-11-3-5-13(6-4-11)12(2)14-7-9-15(16)10-8-14/h3-10H,2H2,1H3 |
InChI Key |
AWDGKTGLAIPMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
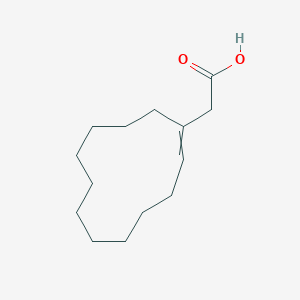
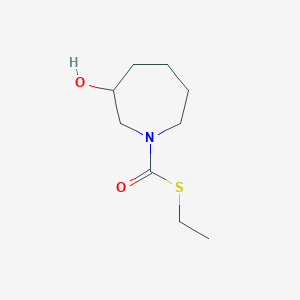

![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
